6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine
Description
6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a methoxyphenyl substituent at the 6-position, a methyl group at the 2-position, and an amine group at the 4-position. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-14-11(7-12(13)15-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNASNFXTZJHGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292590 | |
| Record name | 6-(4-methoxyphenyl)-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88614-06-6 | |
| Record name | NSC84005 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(4-methoxyphenyl)-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with acetone and ammonium acetate in the presence of a base to form an intermediate, which is then further reacted with methylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Data Tables
Crystallographic Data Comparison
Insights :
- Halogen interactions (Cl⋯N) in 4,6-dichloro-5-methoxypyrimidine suggest solid-state stability enhancements .
Biological Activity
6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methoxyphenyl group at the 6-position and a methyl group at the 2-position. This structural configuration is pivotal for its biological activity, influencing interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies indicate that it can suppress COX-2 activity, thereby reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, with effective concentrations (EC50) reported as low as 2 nM in certain assays .
Biological Activity Summary
The compound's biological activities can be summarized in the following table:
Case Studies and Research Findings
- In Vitro Studies : Research has shown that this compound effectively inhibits the growth of several cancer cell lines, including HeLa and MCF-7. The compound was noted for its ability to modulate cellular pathways involved in proliferation and apoptosis .
- In Vivo Studies : Animal model experiments have demonstrated that the compound can reduce inflammation significantly when administered at optimized dosages. For instance, it showed promising results in carrageenan-induced paw edema tests, indicating its potential use as an anti-inflammatory agent .
- Structure-Activity Relationship (SAR) : The modification of substituents on the pyrimidine core has been explored to enhance biological activity. Variants with different functional groups have been synthesized and evaluated for their effects on COX inhibition and anticancer properties .
Q & A
Synthesis and Optimization
Basic Question: Q. What are the standard synthetic routes for 6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine, and what key intermediates are involved? Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves refluxing a chlorinated pyrimidine precursor (e.g., 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine) with an amine (e.g., 4-(trifluoromethyl)aniline) in chloroform. The reaction is stirred for 5 hours, followed by extraction, drying, and purification via column chromatography (silica gel, CHCl₃ eluent) . Key intermediates include the chloromethyl precursor and the substituted aniline.
Advanced Question: Q. How can reaction conditions (solvent, temperature, stoichiometry) be optimized to improve yield and reduce byproducts? Methodological Answer: Optimization requires systematic variation of parameters:
- Solvent: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to chloroform.
- Temperature: Controlled reflux (e.g., 60–80°C) minimizes thermal degradation.
- Stoichiometry: A 1.2:1 molar ratio of amine to chlorinated precursor ensures complete substitution while avoiding excess reagent accumulation.
Use techniques like HPLC or GC-MS to monitor reaction progress and identify byproducts (e.g., unreacted intermediates or dimerization products) .
Structural Characterization
Basic Question: Q. What spectroscopic and crystallographic methods are essential for confirming the structure of this compound? Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyrimidine/aryl regions).
- X-ray Crystallography: Resolves bond angles (e.g., C–N–C ~120°) and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing the crystal lattice) .
Advanced Question: Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and predicted structural data? Methodological Answer: Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model molecular geometry and compare it with X-ray data. For example:
- Bond Lengths: Discrepancies >0.02 Å may indicate incomplete electron correlation in DFT models .
- Hydrogen Bonding: Compare computed interaction energies (e.g., N–H⋯N) with crystallographic distances (e.g., 2.8–3.0 Å) .
Biological Activity Evaluation
Basic Question: Q. What in vitro assays are suitable for screening the antimicrobial activity of this compound? Methodological Answer:
- Agar Diffusion: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- MIC Determination: Use broth microdilution (concentration range: 1–256 µg/mL) to quantify inhibitory effects .
Advanced Question: Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency? Methodological Answer:
- Substituent Variation: Modify the methoxyphenyl group (e.g., replace with electron-withdrawing groups) to assess impact on bioactivity.
- Pharmacophore Modeling: Identify critical moieties (e.g., pyrimidine core, methoxy group) using docking simulations (e.g., AutoDock Vina) against target enzymes (e.g., bacterial dihydrofolate reductase) .
Computational Modeling
Advanced Question: Q. How can hybrid DFT functionals improve the accuracy of electronic property predictions for this compound? Methodological Answer: Hybrid functionals (e.g., B3LYP) incorporate exact exchange to better predict:
- HOMO-LUMO Gaps: Compare with experimental UV-Vis data (e.g., λmax ~270–300 nm).
- Charge Distribution: Atomic charges calculated via Mulliken analysis guide reactivity predictions (e.g., nucleophilic attack at C4) .
Handling Data Contradictions
Advanced Question: Q. How should researchers address conflicting crystallographic and spectroscopic data (e.g., unexpected dihedral angles or peak splitting)? Methodological Answer:
- Multi-Technique Validation: Cross-validate NMR/IR data with X-ray results. For example, if crystallography shows a planar methoxyphenyl group but NMR indicates free rotation, consider temperature-dependent NMR to probe dynamic effects.
- Dynamic Simulations: Molecular dynamics (MD) can model conformational flexibility (e.g., rotation of the methoxy group at 300 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
